(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide
CAS No.:
Cat. No.: VC16563475
Molecular Formula: C13H12BrF2N3S2
Molecular Weight: 392.3 g/mol
* For research use only. Not for human or veterinary use.
![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide -](/images/structure/VC16563475.png)
Specification
Molecular Formula | C13H12BrF2N3S2 |
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Molecular Weight | 392.3 g/mol |
IUPAC Name | (3,4-difluorophenyl)methyl N'-[(E)-thiophen-2-ylmethylideneamino]carbamimidothioate;hydrobromide |
Standard InChI | InChI=1S/C13H11F2N3S2.BrH/c14-11-4-3-9(6-12(11)15)8-20-13(16)18-17-7-10-2-1-5-19-10;/h1-7H,8H2,(H2,16,18);1H/b17-7+; |
Standard InChI Key | RISVOCNKBPWXON-VYYXIRCESA-N |
Isomeric SMILES | C1=CSC(=C1)/C=N/N=C(\N)/SCC2=CC(=C(C=C2)F)F.Br |
Canonical SMILES | C1=CSC(=C1)C=NN=C(N)SCC2=CC(=C(C=C2)F)F.Br |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name reflects its intricate architecture:
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Core backbone: A methanimidoyl group () bridges two nitrogen atoms.
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Substituents:
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A 3,4-difluorophenylmethylsulfanyl group () at the methanimidoyl nitrogen.
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A thiophen-2-ylmethylidene group () at the adjacent nitrogen.
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Counterion: Hydrobromide () stabilizes the protonated amine .
The molecular formula corresponds to a molar mass of 392.3 g/mol .
Stereochemical Configuration
The (E) designation indicates the trans configuration of the imine double bond (), critical for molecular recognition in biological systems .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via a multi-step sequence:
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Formation of the methanimidoyl intermediate:
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Coupling with thiophene derivative:
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Salt formation:
Optimization Challenges
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Regioselectivity: Ensuring exclusive (E)-isomer formation requires controlled pH and temperature .
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Purification: Chromatography or recrystallization from ethanol/water mixtures isolates the product .
Physicochemical Properties
Property | Value | Method/Source |
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Melting Point | Not reported | — |
Solubility | DMSO: >10 mg/mL | Biosynth |
LogP (Predicted) | 2.8 | ChemAxon |
pKa (amine) | ~9.2 | Estimation |
Stability: The hydrobromide salt enhances stability under ambient conditions, though prolonged exposure to light or moisture should be avoided .
Vendor | Catalog Number | Purity | Price (10 mg) |
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Biosynth | ZAC94834 | >95% | $11132.00 |
Note: Sold for research purposes only; clinical applications require further validation .
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